

(R)-RO5263397: A Comprehensive Technical Guide to its Binding Affinity and Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of **(R)-RO5263397**, a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1). The information presented herein is curated from peer-reviewed scientific literature to support ongoing research and development efforts in neuropsychopharmacology and related fields.

Core Compound Profile

(R)-RO5263397, with the chemical name (4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine, is a well-characterized TAAR1 agonist that has been instrumental in elucidating the physiological roles of this receptor. It exhibits a pharmacological profile of a partial to full agonist, depending on the species and the experimental system. Its high affinity and selectivity for TAAR1 have made it a valuable tool for studying the therapeutic potential of targeting this receptor for various neuropsychiatric disorders.

Quantitative Binding and Functional Data

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of **(R)-RO5263397** for TAAR1 across different species.

Table 1: Binding Affinity (Ki) of **(R)-RO5263397** for TAAR1



Species	Ki (nM)
Mouse	0.9[1]
Rat	9.1[1]

Table 2: Functional Potency (EC50) and Efficacy (Emax) of (R)-RO5263397 at TAAR1

Species	EC50 (nM)	Emax (%)	Notes
Human	17 - 85[1]	81 - 82[1]	Partial agonist[2]
Mouse	0.12 - 7.5[1]	59 - 100[1]	Full agonist[2]
Rat	35 - 47[1]	69 - 76[1]	-
Cynomolgus Monkey	251[1]	85[1]	-

Selectivity Profile

(R)-RO5263397 demonstrates remarkable selectivity for TAAR1. In a broad panel screening against 155 different receptors, enzymes, and ion channels, it showed no significant binding affinities. The only notable off-target interaction was with the imidazoline I2 receptor, where it still displayed a 13-fold higher affinity for mouse TAAR1. This high degree of selectivity underscores its utility as a specific pharmacological probe for TAAR1.

Signaling Pathways

Activation of TAAR1 by **(R)-RO5263397** initiates a cascade of intracellular signaling events. The receptor is primarily coupled to the Gs alpha subunit of the G protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Elevated intracellular cAMP levels then lead to the activation of Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and ERK (extracellular signal-regulated kinase).[3][4]





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TAAR1 Signaling Pathway

Experimental Protocols

The binding affinity and functional potency data presented in this guide are typically determined through radioligand binding assays and functional assays measuring second messenger production, such as cAMP.

Radioligand Binding Assay (Competition)

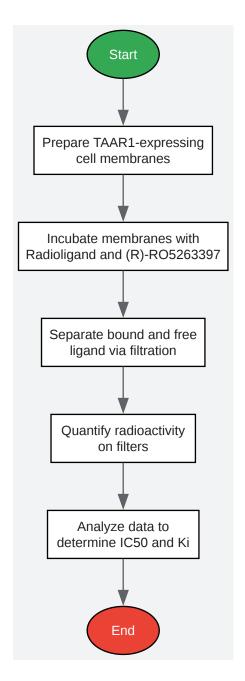
This assay measures the ability of a test compound (e.g., **(R)-RO5263397**) to displace a radiolabeled ligand that is known to bind to the target receptor.

Methodology:

- Membrane Preparation: Cell membranes expressing TAAR1 are prepared from cultured cells (e.g., HEK293) or tissue homogenates.
- Incubation: Membranes are incubated with a fixed concentration of a suitable TAAR1 radioligand (e.g., [3H]-RO5166017) and varying concentrations of the unlabeled test compound.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.



 Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.



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Radioligand Binding Assay Workflow

cAMP Functional Assay





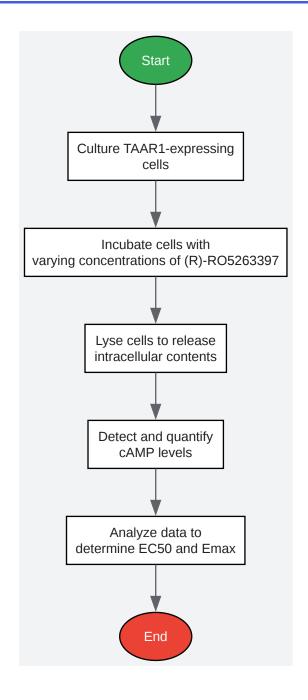


This assay measures the ability of a compound to stimulate the production of intracellular cAMP following receptor activation.

Methodology:

- Cell Culture: Cells stably or transiently expressing TAAR1 (e.g., HEK293) are cultured in appropriate media.
- Incubation: Cells are incubated with varying concentrations of the test compound.
- Lysis: After incubation, the cells are lysed to release intracellular components.
- Detection: The concentration of cAMP in the cell lysate is measured using various methods, such as ELISA, HTRF, or BRET-based biosensors.
- Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration
 of the agonist that produces 50% of the maximal response) is calculated.





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cAMP Functional Assay Workflow

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References

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